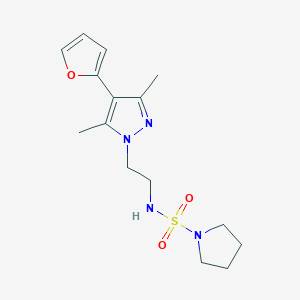

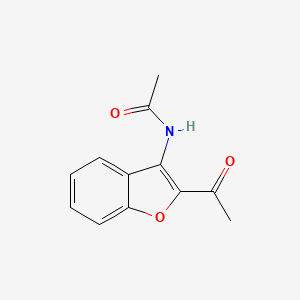

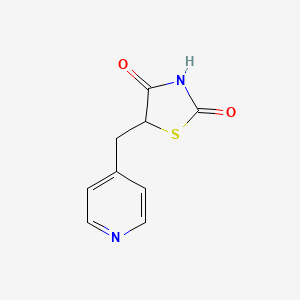

N-(2-Acetyl-1-benzofuran-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetyl-1-benzofuran-3-yl)acetamide, also known as 2-AB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzofuran, a naturally occurring compound found in plants, fungi, and bacteria. 2-AB is primarily used as a fluorescent probe for the detection of proteins and nucleic acids in cells. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action.

Scientific Research Applications

Antioxidant Properties

Benzofuran derivatives, including N-(2-acetyl benzofuran-3-yl)acetamide, have been investigated for their antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers explore the compound’s ability to scavenge free radicals and protect against oxidative damage.

Anticancer Activity

Some substituted benzofurans exhibit significant anticancer effects. For instance, compound 36 (a related benzofuran derivative) demonstrated inhibitory effects on cell growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Investigating the potential of N-(2-Acetyl-1-benzofuran-3-yl)acetamide in cancer therapy is an exciting avenue.

Synthesis of Heterocyclic Systems

Benzofuran derivatives serve as essential intermediates in the synthesis of other heterocyclic compounds. For example, they contribute to the formation of 2,3-dihydro-1H-isoindol-1-one derivatives, which have unique properties . Researchers explore novel synthetic routes to generate diverse heterocyclic scaffolds using N-(2-Acetyl-1-benzofuran-3-yl)acetamide as a starting point.

Herbicidal Properties

Certain phthalide derivatives, including benzofuran-based compounds, exhibit herbicidal activity . Investigating the potential of N-(2-Acetyl-1-benzofuran-3-yl)acetamide as a herbicide could contribute to sustainable agriculture and weed control.

Antibacterial Applications

While specific studies on N-(2-Acetyl-1-benzofuran-3-yl)acetamide’s antibacterial properties are limited, benzofuran derivatives have been explored for their antimicrobial effects . Researchers may investigate its potential as an antibacterial agent.

Isoindoloquinoline Scaffold Generation

The synthesis of isoindolo[2,1-a]quinoline derivatives from N-(2-Acetyl-1-benzofuran-3-yl)acetamide offers an exciting avenue for creating unique molecules . These compounds may have diverse biological activities, and further exploration is warranted.

properties

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEXUVWFSJOVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Acetyl-1-benzofuran-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

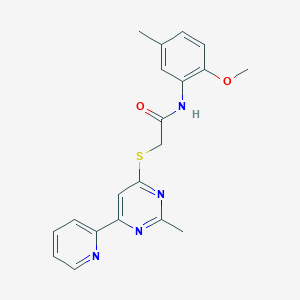

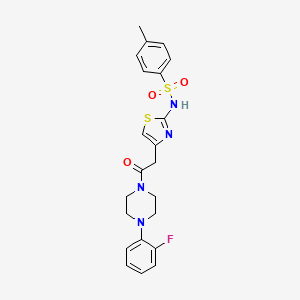

![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)

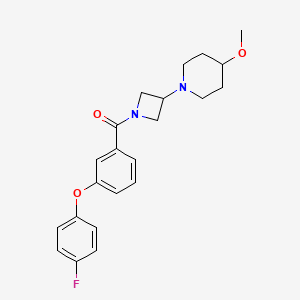

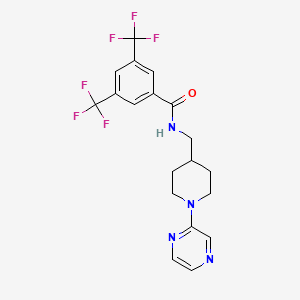

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

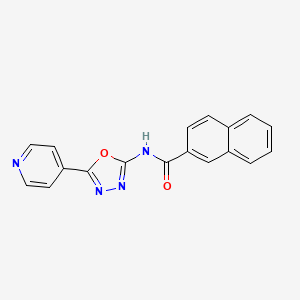

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)